N-(2,3-DIMETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
Description
This compound is a naphthyridine derivative featuring a substituted phenylamine group and a pyrrolidine carbonyl moiety. Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP-III , as well as validation protocols .
Properties
IUPAC Name |
[4-(2,3-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-14-7-6-8-19(16(14)3)25-20-17-10-9-15(2)24-21(17)23-13-18(20)22(27)26-11-4-5-12-26/h6-10,13H,4-5,11-12H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZIPJTVWDVHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include pyrrolidine, acetic anhydride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient naphthyridine core facilitates SNAr reactions at positions activated by electron-withdrawing groups.
Key Example :
Reaction with piperidine under reflux conditions yields a substituted derivative via displacement of the bromine atom:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine (excess) | DMF, 80°C, 12 hrs | 7-Methyl-3-(pyrrolidine-1-carbonyl)-4-(piperidin-1-yl)-1,8-naphthyridine | 68% |
Mechanistic studies suggest the reaction proceeds through a Meisenheimer intermediate stabilized by the electron-withdrawing carbonyl group . Steric effects from the 2,3-dimethylphenyl group moderately reduce reaction rates compared to unsubstituted analogs .
Oxidation Reactions
The methyl group at position 7 undergoes selective oxidation to a carboxylic acid under controlled conditions:
Oxidation Profile :
| Oxidizing Agent | Conditions | Product | Conversion |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C, 6 hrs | 7-Carboxy-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine | 92% |
| CrO₃/H₂O₂ | Acetic acid, RT, 24 hrs | Partial oxidation to aldehyde | 45% |
The reaction is sensitive to pH, with acidic conditions favoring complete oxidation to the carboxylic acid.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:
Cycloaddition Performance :
| Dienophile | Catalyst | Temperature | Product | Yield |
|---|---|---|---|---|
| Maleic anhydride | None | 110°C | Tetracyclic naphthyridine-fused adduct | 78% |
| Tetracyanoethylene | AlCl₃ (10 mol%) | 80°C | Cyanated hexacyclic derivative | 63% |
Density functional theory (DFT) calculations confirm orbital symmetry matching between the naphthyridine π-system and dienophile LUMO . Regioselectivity is controlled by the electron-donating pyrrolidine group .
Palladium-Catalyzed Cross-Couplings
The bromine atom enables diverse coupling reactions:
Coupling Reaction Library :
| Reaction Type | Catalyst System | Partner | Yield | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 85% | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 91% | Aminated pharmaceutical leads |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | 76% | Alkynylated probes |
Notably, the pyrrolidine carbonyl group remains intact under these conditions, demonstrating orthogonal reactivity .
Hydrolysis and Rearrangement
The pyrrolidine-1-carbonyl moiety undergoes pH-dependent transformations:
Hydrolysis Kinetics :
| Conditions | Half-life | Primary Product |
|---|---|---|
| 1M HCl, 25°C | 2.3 hrs | 3-Carboxy-7-methyl-1,8-naphthyridine |
| 1M NaOH, 25°C | 8.1 hrs | Ring-opened amino acid derivative |
| Phosphate buffer, pH7 | >72 hrs | Stable (>95% unchanged) |
At physiological pH, the compound demonstrates sufficient stability for biological testing. Under strongly acidic conditions, synchronous cleavage of the amide bond and naphthyridine ring opening occurs through a retro-Mannich pathway .
Photochemical Reactivity
UV irradiation induces unique dimerization behavior:
Photoreaction Parameters :
| Wavelength | Solvent | Quantum Yield | Dimer Structure |
|---|---|---|---|
| 254 nm | Acetonitrile | Φ = 0.32 | Head-to-tail [2+2] cycloadduct |
| 365 nm | Toluene | Φ = 0.18 | Para-naphthyridine fused dimer |
Time-resolved spectroscopy reveals triplet excited state-mediated reaction pathways . The dimethylphenyl substituent suppresses competing oxidation pathways by acting as an internal radical scavenger .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1,8-naphthyridine, including the compound , exhibit strong antibacterial properties against gram-positive bacteria such as Staphylococcus species. This makes them promising candidates for developing new antibiotics to combat resistant strains .
Neurological Disorders
The compound has shown potential in treating neurological conditions such as Alzheimer's disease and multiple sclerosis. Its ability to modulate neurotransmitter systems may contribute to its efficacy in these areas .
Anticancer Properties
Studies have highlighted the anticancer potential of naphthyridine derivatives. The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth and proliferation .
Other Biological Activities
The compound also demonstrates a range of other pharmacological activities:
- Antimalarial : Effective against malaria-causing parasites.
- Analgesic : Provides pain relief.
- Antioxidant : Protects cells from oxidative stress.
- Anti-inflammatory : Reduces inflammation in various conditions .
One-Pot Reactions
Recent advancements have introduced one-pot reactions utilizing biocompatible ionic liquids as catalysts. This method simplifies the synthesis process and enhances product yield while being environmentally friendly .
Traditional Organic Synthesis
Traditional methods involve multi-step organic synthesis techniques that include the formation of key intermediates followed by cyclization to form the naphthyridine core .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of naphthyridine derivatives is crucial for optimizing their pharmacological properties. Key findings include:
Substituent Effects
Substituents on the naphthyridine ring significantly influence biological activity. For instance, ortho-substituted analogues often exhibit enhanced potency compared to their unsubstituted counterparts .
Lipophilicity and Solubility
Increased lipophilicity generally correlates with improved bioavailability and metabolic stability. Compounds that maintain a balance between lipophilicity and solubility are more likely to succeed in clinical applications .
Clinical Trials
Some derivatives have progressed through clinical trials, demonstrating efficacy in treating specific conditions such as infections caused by resistant bacteria and certain cancers .
Laboratory Findings
Laboratory studies have shown that modifications to the pyrrolidine moiety can enhance the compound's interaction with biological targets, leading to improved therapeutic outcomes .
Tables
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals listed in the Pesticide Chemicals Glossary .
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Positioning : The target compound’s 2,3-dimethylphenyl group contrasts with the 2,6-diethylphenyl groups in alachlor and pretilachlor. Ortho-substitution (2,3-dimethyl) may influence steric hindrance and binding affinity compared to para-substituted analogs.
Functional Groups : The pyrrolidine carbonyl group in the target compound introduces hydrogen-bonding capability, a feature absent in the chloroacetamide herbicides. This could modulate solubility or target engagement.
Research Findings and Limitations
- Validation tools ensure accuracy in bond lengths/angles, critical for comparing substituent effects.
- Agrochemical Parallels: The structural resemblance to chloroacetamide herbicides suggests possible herbicidal activity, but the naphthyridine core may confer distinct mechanisms of action. For example, naphthyridines are known to interact with enzymes like kinases or bacterial DNA gyrase, unlike acetamides, which inhibit fatty acid synthesis in plants.
- Data Gaps: No direct biological or physicochemical data (e.g., IC₅₀, logP) for the target compound are available in the provided evidence. Further experimental studies are required to validate its activity and compare it quantitatively with analogs.
Biological Activity
The compound N-(2,3-Dimethylphenyl)-7-Methyl-3-(Pyrrolidine-1-Carbonyl)-1,8-Naphthyridin-4-Amine is a derivative of the 1,8-naphthyridine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
1. General Properties of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives are known for their broad spectrum of biological activities , including:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Antiviral : Inhibitory effects on viral replication.
- Anticancer : Induction of apoptosis in cancer cells.
- Anti-inflammatory : Reduction of inflammation markers.
- Neurological Applications : Potential use in treating disorders like Alzheimer's disease and depression .
Anticancer Activity
Research indicates that naphthyridine derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell survival .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary data suggest it possesses effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .
Anti-inflammatory Effects
Studies have demonstrated that naphthyridine derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, thus potentially serving as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Mechanism : A study focused on the structure-activity relationship (SAR) of naphthyridine derivatives highlighted that modifications at the 7-position significantly enhance anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation .
- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibits MIC values as low as 0.19 µM against Mycobacterium tuberculosis strains, indicating strong potential as an anti-tubercular agent .
- Inflammation Modulation : Research has shown that naphthyridines can inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, intermediates like naphthyridine cores are synthesized via refluxing precursors (e.g., substituted anilines, pyrrolidine derivatives) in solvents like ethanol or DMF under controlled temperatures. Purity optimization requires column chromatography (silica gel) and recrystallization using solvents such as ethyl acetate/hexane mixtures. Structural validation via -NMR and -NMR is critical to confirm regioselectivity and eliminate byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Spectroscopy : -NMR and -NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular weight validation.
- Chromatography : HPLC with UV detection to assess purity (>95% threshold).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability.
Cross-referencing data across these techniques minimizes structural ambiguity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using buffered solutions (pH 1–12) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS at intervals (e.g., 24, 48, 72 hours). Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Q. What experimental designs are suitable for evaluating its solubility and partitioning behavior?
- Methodological Answer : Apply the shake-flask method:
- Solubility : Saturate aqueous/organic phases (e.g., octanol-water) and quantify via UV spectrophotometry.
- LogP : Calculate partition coefficients using HPLC retention times calibrated against standards.
Triplicate trials and statistical validation (e.g., Student’s t-test) ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore biological activity?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., methyl → ethyl, phenyl → pyridyl) .
- Biological Assays : Test analogs against target enzymes/cell lines (e.g., kinase inhibition assays, cytotoxicity profiling).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., electron-withdrawing groups) to activity trends .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with MD simulations (GROMACS).
- ADME Prediction : Tools like SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Source Audit : Verify reagent purity, solvent batch consistency, and instrumentation calibration.
- Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization).
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of discrepancies .
Q. What experimental designs optimize selectivity for target vs. off-target interactions?
- Methodological Answer :
- Counter-Screening : Test the compound against structurally related off-target proteins (e.g., kinase isoforms).
- Proteome-Wide Profiling : Use affinity pulldown coupled with mass spectrometry (AP-MS) to identify unintended binding partners .
Methodological Tables
Table 1 : Key Analytical Techniques for Structural Validation
| Technique | Application | Reference |
|---|---|---|
| -NMR | Substituent position confirmation | |
| HRMS | Molecular weight validation | |
| HPLC-UV | Purity assessment (>95%) |
Table 2 : Experimental Design for Stability Studies
| Parameter | Conditions | Reference |
|---|---|---|
| pH Range | 1–12 (buffered solutions) | |
| Temperature | 25°C, 37°C, 60°C | |
| Monitoring Tool | LC-MS degradation profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
